

In-Situ Validation of TiSi₂ Thermal Stability: A Comparative Guide

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Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

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For researchers and scientists in materials science and semiconductor technology, understanding the thermal stability of thin film materials is paramount for the development of reliable and high-performance electronic devices. **Titanium disilicide** (TiSi₂) is a critical material in this domain, valued for its low resistivity. However, its thermal stability, particularly the transformation from its high-resistivity phase (C49) to its low-resistivity phase (C54) and its subsequent agglomeration at higher temperatures, presents significant challenges. This guide provides an objective comparison of TiSi₂'s thermal stability with key alternatives, Cobalt Silicide (CoSi₂) and Nickel Silicide (NiSi), supported by experimental data obtained through in-situ measurements.

Comparison of Key Thermal Stability Parameters

The thermal stability of a silicide is primarily characterized by its phase transformation temperature and its resistance to agglomeration. The following tables summarize quantitative data for TiSi₂, CoSi₂, and NiSi, offering a clear comparison of their performance under thermal stress.

Parameter	TiSi ₂	CoSi ₂	NiSi
Resistivity	C49: ~60-70 μΩ·cm C54: ~15-20 μΩ·cm	~18-20 μΩ·cm	~10-15 μΩ·cm
Phase Formation	C49 phase forms first, then C54.[1]	Co ₂ Si -> CoSi -> CoSi ₂	Ni ₂ Si -> NiSi -> NiSi ₂
Key Phase Formation Temp.	C49: ~450-650°C C54: >650°C[1]	CoSi ₂ : ~550-700°C	NiSi: ~350-550°C
Agglomeration Temp.	>850-900°C[1]	High, generally stable up to ~900°C	Lower, ~600-750°C[2] [3][4][5]
Silicon Consumption	High	High	Low

Table 1: General Comparison of Silicide Properties. This table provides a high-level overview of the key electrical and thermal properties of TiSi₂, CoSi₂, and NiSi.

In-Depth Analysis of TiSi₂ Phase Transformation

The transition from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54 phase is a critical step in the formation of a reliable TiSi₂ contact. The temperature at which this transformation occurs is not fixed and is influenced by several factors, most notably the thickness of the titanium film.

Initial Ti Film Thickness	C49 to C54 Transition Temperature (°C) on Si(100)
40 nm	600 - 700
20 nm	600 - 700[1][6]
< 20 nm	Increases with decreasing thickness[1][6]

Table 2: Influence of Ti Film Thickness on C49-C54 Phase Transition Temperature. This data highlights the challenge of forming the desirable C54 phase in very thin films, a critical consideration for modern, scaled-down devices.[1][6]

Comparative Thermal Stability: Agglomeration

Agglomeration is a significant failure mechanism for silicide films at elevated temperatures. It involves the breaking up of the continuous film into discrete islands, leading to a sharp increase in sheet resistance and device failure.

Silicide	Typical Agglomeration Temperature (°C)	Key Observations
TiSi ₂	> 850-900[1]	Generally considered to have good high-temperature stability before agglomeration.[1]
CoSi ₂	~900	Exhibits excellent thermal stability, making it a robust choice for high-temperature processing.
NiSi	600 - 750[2][3][4][5]	Prone to agglomeration at lower temperatures compared to TiSi ₂ and CoSi ₂ , which is a major limitation.[2][3][4][5]

Table 3: Comparison of Agglomeration Temperatures. This table underscores the superior thermal stability of CoSi₂ and TiSi₂ over NiSi in terms of resistance to agglomeration.

Experimental Protocols for In-Situ Measurements

The data presented in this guide is primarily derived from in-situ measurement techniques that allow for real-time observation of material properties as a function of temperature.

In-Situ X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the thin film and monitor their transformation during annealing.

Methodology:

- **Sample Preparation:** A thin film of the desired metal (e.g., Titanium) is deposited onto a silicon substrate.
- **In-Situ Chamber:** The sample is placed in a high-temperature X-ray diffraction chamber equipped with a heating stage and a controlled atmosphere (typically high vacuum or an inert gas like N₂).
- **Heating Profile:** The sample is subjected to a controlled heating ramp, often at a rate of a few degrees Celsius per second.
- **Data Acquisition:** XRD patterns are continuously or intermittently collected as the temperature increases.
- **Analysis:** The diffraction peaks in the collected patterns are analyzed to identify the crystalline phases present at each temperature. The appearance and disappearance of peaks corresponding to different silicide phases (e.g., C49-TiSi₂ and C54-TiSi₂) are tracked to determine the transformation temperatures.

In-Situ Four-Point Probe Sheet Resistance Measurement

Objective: To measure the electrical resistance of the thin film in real-time during annealing, which is highly sensitive to phase changes and agglomeration.

Methodology:

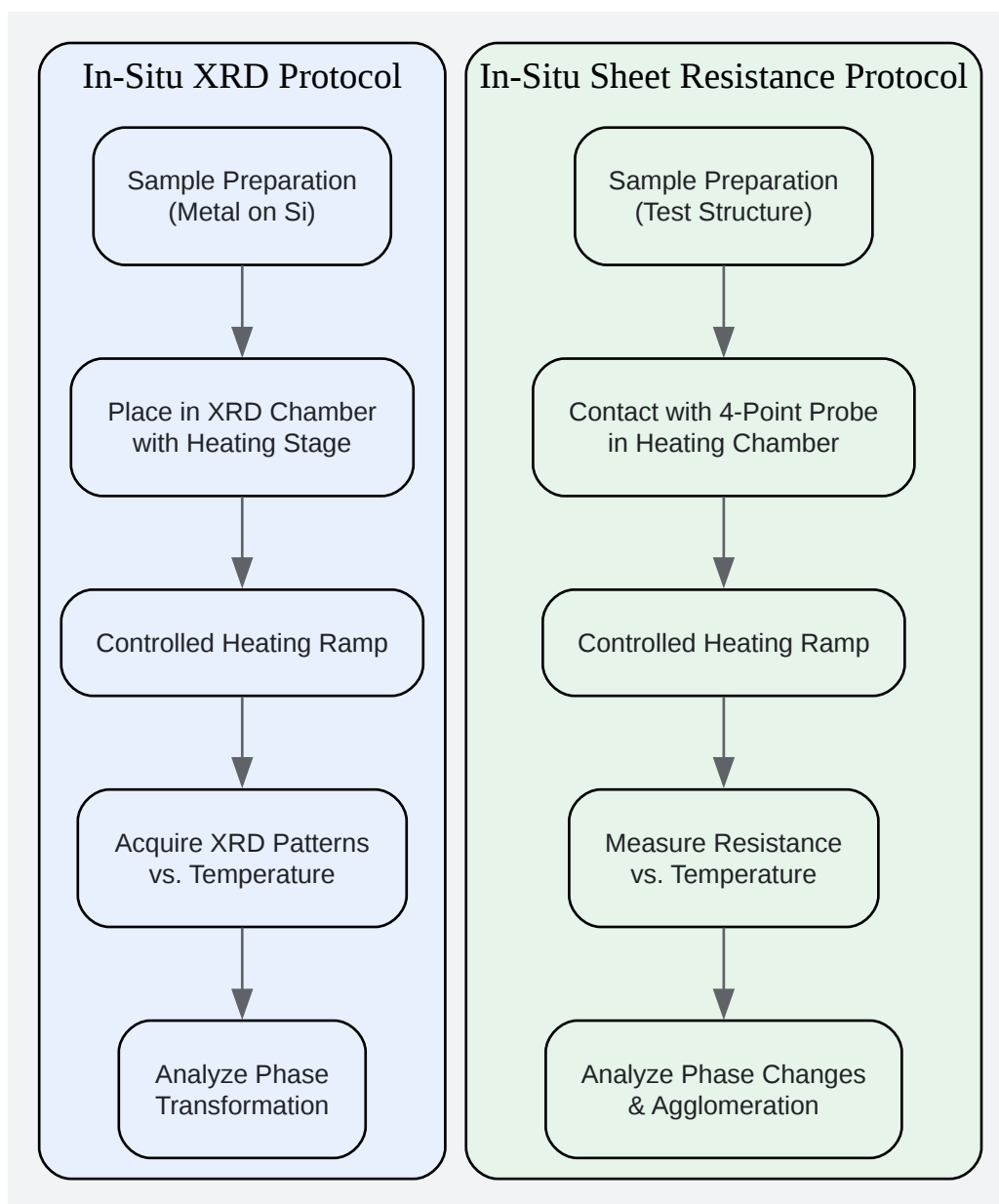
- **Sample Preparation:** A test structure with the thin film and appropriate contact pads is fabricated.
- **Probe Setup:** A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film inside a measurement chamber with a heating stage.
- **Measurement Principle:** A constant DC current is passed through the two outer probes, and the voltage difference is measured between the two inner probes. This configuration minimizes the influence of contact resistance on the measurement.
- **Heating and Measurement:** The sample is heated according to a predefined temperature profile, and the sheet resistance is continuously calculated from the measured current and

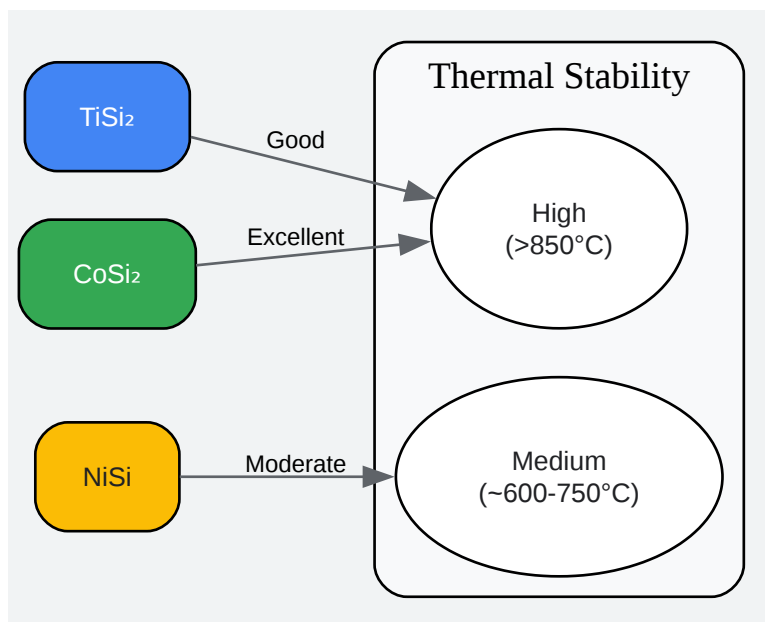
voltage.

- Data Interpretation: Changes in the slope of the sheet resistance versus temperature curve indicate phase transformations. A sharp, irreversible increase in resistance at high temperatures is a clear indicator of film agglomeration.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes described, the following diagrams are provided.





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